Cas no 1359320-38-9 (6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a specialized organic compound with distinct structural features. It exhibits unique chemical properties that make it valuable in various applications, including pharmaceutical research and material science. The presence of chloro, pyrrolidine, and trimethoxyphenyl groups contributes to its potential as a bioactive agent. This compound's structural complexity and potential for synthesis offer significant advantages in drug discovery and material development.
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine structure
1359320-38-9 structure
商品名:6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
CAS番号:1359320-38-9
MF:C23H24ClN3O4
メガワット:441.907364845276
CID:5346541

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • (6-chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
    • [6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
    • 6-chloro-3-(pyrrolidin-1-ylcarbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
    • 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
    • インチ: 1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)
    • InChIKey: ROBFPBKUAUFLCL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C=N2)C(N1CCCC1)=O)NC1C=C(C(=C(C=1)OC)OC)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 591
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 72.9

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-8568-10μmol
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-8568-2mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
2mg
$59.0 2023-09-10
Life Chemicals
F3411-8568-30mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
30mg
$119.0 2023-09-10
Life Chemicals
F3411-8568-3mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
3mg
$63.0 2023-09-10
Life Chemicals
F3411-8568-5μmol
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-8568-10mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
10mg
$79.0 2023-09-10
Life Chemicals
F3411-8568-20μmol
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-8568-5mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
5mg
$69.0 2023-09-10
Life Chemicals
F3411-8568-1mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
1mg
$54.0 2023-09-10
Life Chemicals
F3411-8568-40mg
6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
1359320-38-9
40mg
$140.0 2023-09-10

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 関連文献

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineに関する追加情報

Introduction to 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (CAS No. 1359320-38-9)

6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, identified by its CAS number 1359320-38-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fusion of structural complexity and biological potential, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The chemical structure of this compound features a quinoline core, which is a well-documented scaffold in drug discovery due to its broad spectrum of biological activities. Specifically, the quinoline ring system is appended with several functional groups that enhance its pharmacological profile. The presence of a chloro substituent at the 6-position introduces electrophilicity, which can be exploited in various biochemical interactions. Meanwhile, the pyrrolidine-1-carbonyl moiety at the 3-position serves as a key pharmacophore, often involved in hydrogen bonding interactions with biological targets. Additionally, the N-(3,4,5-trimethoxyphenyl) group contributes to the molecule's lipophilicity and overall solubility characteristics, which are critical factors in drug formulation and delivery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine scaffold can effectively interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary docking studies have indicated potential binding affinity with kinases and transcription factors, which are pivotal in regulating cell proliferation and differentiation. These findings align with the growing interest in quinoline derivatives as candidates for treating diseases such as cancer and inflammatory disorders.

The synthesis of 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro group typically employs chlorination reagents under controlled conditions to avoid unwanted side reactions. The formation of the pyrrolidine-1-carbonyl moiety often involves condensation reactions between pyrrolidine derivatives and carbonyl compounds, followed by functional group modifications to achieve the desired connectivity. The final step involves coupling the N-(3,4,5-trimethoxyphenyl) group to the quinoline core through palladium-catalyzed cross-coupling reactions, which are highly efficient but require careful optimization to maximize yield and purity.

In terms of biological activity, the 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has shown promise in preclinical studies as a potential therapeutic agent. Research has highlighted its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegeneration. For example, studies have demonstrated its inhibitory effects on certain tyrosine kinases, which are overexpressed in many cancer cell lines. Furthermore, its interaction with transcription factors has been linked to anti-inflammatory responses, suggesting therapeutic potential in conditions like rheumatoid arthritis.

The development of this compound also reflects broader trends in medicinal chemistry toward designing molecules with enhanced selectivity and reduced toxicity. The strategic placement of substituents such as the chloro group not only influences binding affinity but also affects metabolic stability and pharmacokinetic properties. Advanced techniques like structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) have been employed to refine the molecular architecture of this compound for optimal therapeutic efficacy.

From a regulatory perspective, the synthesis and handling of 6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine must adhere to stringent guidelines to ensure safety and compliance. Good Manufacturing Practices (GMP) are essential for producing high-quality material suitable for preclinical and clinical studies. Additionally, rigorous quality control measures must be implemented to monitor impurities and ensure batch-to-batch consistency.

The future prospects for this compound remain promising as researchers continue to explore its full therapeutic potential. Ongoing studies aim to elucidate its mechanism of action in greater detail and identify any off-target effects that might limit its clinical applicability. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress toward translating these findings into novel treatments for human diseases.

In conclusion,6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (CAS No. 1359320-38-9) stands as a testament to the innovative approaches being taken in modern drug discovery. Its complex structure and multifaceted biological activities make it a valuable candidate for further exploration in medicinal chemistry. As research advances,this compound will continue to play a significant role in shaping future therapeutic strategies across various disease areas.

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